molecular formula C17H19N3O B5760721 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone

2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone

カタログ番号 B5760721
分子量: 281.35 g/mol
InChIキー: LXJUVIFHRCBCPF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone, also known as DMXBA, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. DMXBA is a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR), a ligand-gated ion channel that is widely expressed in the central nervous system and plays a crucial role in various physiological processes.

作用機序

2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone binds to the α7nAChR and acts as an agonist, causing the receptor to open and allow the influx of positively charged ions into the cell. This leads to the activation of downstream signaling pathways that are involved in various physiological processes, including neurotransmitter release, synaptic plasticity, and inflammation.
Biochemical and Physiological Effects:
2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone has been shown to have various biochemical and physiological effects, including enhancing cognitive function, reducing inflammation, and promoting neuroprotection. These effects are thought to be mediated through the α7nAChR and its downstream signaling pathways.

実験室実験の利点と制限

2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone's selectivity for the α7nAChR makes it a valuable tool for studying the role of this receptor in various physiological processes. However, its limited solubility and stability can make it challenging to work with in lab experiments.

将来の方向性

There are several future directions for research on 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone and its potential therapeutic applications. These include:
1. Development of 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone derivatives with improved solubility and stability.
2. Investigation of the effects of 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone on other physiological systems, such as the immune system and the cardiovascular system.
3. Exploration of the potential of 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone as a therapeutic agent for other neurological and psychiatric disorders.
4. Investigation of the mechanisms underlying 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone's neuroprotective effects.
5. Development of novel drug delivery systems for 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone to improve its efficacy and reduce side effects.
In conclusion, 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is a promising small molecule with potential therapeutic applications in various neurological and psychiatric disorders. Its selective agonism of the α7nAChR makes it a valuable tool for studying the role of this receptor in various physiological processes. Further research is needed to fully understand the mechanisms underlying its effects and to develop novel drug delivery systems to improve its efficacy and reduce side effects.

合成法

2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone can be synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the reaction of 2-aminobenzylamine with 2,3-dimethyl-2-butene-1,4-dial to form the key intermediate, which is then cyclized to form 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone. The final product is obtained through purification and isolation steps.

科学的研究の応用

2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. The α7nAChR has been implicated in the pathophysiology of these disorders, and 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone's selective agonism of this receptor makes it a promising candidate for drug development.

特性

IUPAC Name

2-(benzylamino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-17(2)8-14-13(15(21)9-17)11-19-16(20-14)18-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJUVIFHRCBCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylamino)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。